molecular formula C27H25NO7 B13369392 Methyl 3-(3-{[3-(4-methoxyphenyl)acryloyl]oxy}benzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate

Methyl 3-(3-{[3-(4-methoxyphenyl)acryloyl]oxy}benzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate

Cat. No.: B13369392
M. Wt: 475.5 g/mol
InChI Key: KLHBTTYTNNEIKG-DHZHZOJOSA-N
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Description

Methyl 3-(3-{[3-(4-methoxyphenyl)acryloyl]oxy}benzyl)-4-oxo-10-oxa-3-azatricyclo[5210~1,5~]dec-8-ene-6-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-{[3-(4-methoxyphenyl)acryloyl]oxy}benzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate involves multiple steps, including the formation of the core tricyclic structure and the introduction of various functional groups. Common synthetic routes may involve:

    Formation of the tricyclic core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxyphenyl group: This step may involve the use of methoxyphenylacryloyl chloride in the presence of a base.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-{[3-(4-methoxyphenyl)acryloyl]oxy}benzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-(3-{[3-(4-methoxyphenyl)acryloyl]oxy}benzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study various biological processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3-{[3-(4-methoxyphenyl)acryloyl]oxy}benzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets Methyl 3-(3-{[3-(4-methoxyphenyl)acryloyl]oxy}benzyl)-4-oxo-10-oxa-3-azatricyclo[5210~1,5~]dec-8-ene-6-carboxylate apart is its unique tricyclic structure combined with multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H25NO7

Molecular Weight

475.5 g/mol

IUPAC Name

methyl 3-[[3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxyphenyl]methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylate

InChI

InChI=1S/C27H25NO7/c1-32-19-9-6-17(7-10-19)8-11-22(29)34-20-5-3-4-18(14-20)15-28-16-27-13-12-21(35-27)23(26(31)33-2)24(27)25(28)30/h3-14,21,23-24H,15-16H2,1-2H3/b11-8+

InChI Key

KLHBTTYTNNEIKG-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC(=C2)CN3CC45C=CC(O4)C(C5C3=O)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)OC2=CC=CC(=C2)CN3CC45C=CC(O4)C(C5C3=O)C(=O)OC

Origin of Product

United States

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